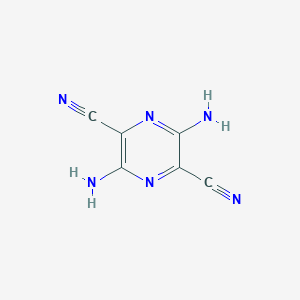
rathbunioside R1
Übersicht
Beschreibung
Rathbunioside R1 is a steroid glycoside compound isolated from the starfish species Asterias rathbuni Verrill. It is characterized by its molecular formula C32H56O8 and a molecular weight of 568.79 g/mol . The compound is known for its unique structure, which includes a cholestane backbone with multiple hydroxyl groups and a xylopyranoside moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rathbunioside R1 involves the extraction from natural sources, primarily the starfish Asterias rathbuni Verrill. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Rathbunioside R1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The xylopyranoside moiety can be substituted with other sugar units or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
Rathbunioside R1 has several scientific research applications, including:
Chemistry: Used as a reference compound for studying steroid glycosides and their chemical properties.
Biology: Investigated for its biological activity, including its effects on cell division and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the context of anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of bioactive compounds and natural product-based pharmaceuticals
Wirkmechanismus
The mechanism of action of Rathbunioside R1 involves its interaction with cellular targets, leading to inhibition of cell division. The compound has been shown to exert its effects by interfering with the normal progression of the cell cycle, particularly at the mitotic phase. This action is mediated through its interaction with specific molecular targets, including microtubules and associated proteins .
Vergleich Mit ähnlichen Verbindungen
Rathbunioside R2: Another steroid glycoside isolated from the same starfish species, with a similar structure but different functional groups.
Stigmastane Glycosides: Compounds with a stigmastane backbone and glycoside moieties, sharing structural similarities with Rathbunioside R1.
Withanolides: A group of naturally occurring steroidal lactones with glycoside units, known for their bioactive properties.
Uniqueness: this compound is unique due to its specific structure, which includes a cholestane backbone with multiple hydroxyl groups and a xylopyranoside moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[(3S,6R)-2-methyl-6-[(3S,5S,6S,8R,9S,10R,13R,14S,15R,17R)-3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O8/c1-16(2)26(40-30-29(38)28(37)25(36)15-39-30)7-6-17(3)21-14-24(35)27-19-13-23(34)22-12-18(33)8-10-31(22,4)20(19)9-11-32(21,27)5/h16-30,33-38H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWWNXPGRAMSC-CJSYLMLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)OC5C(C(C(CO5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















